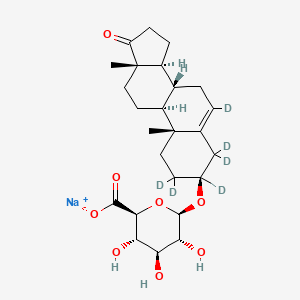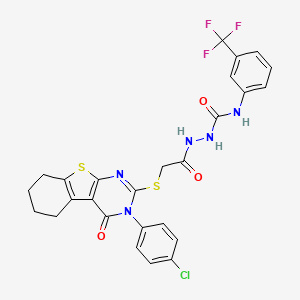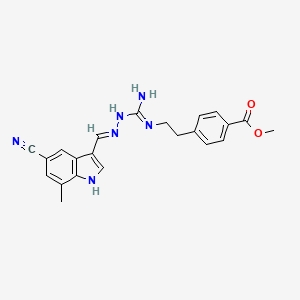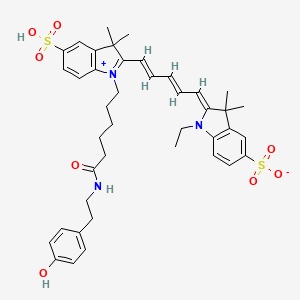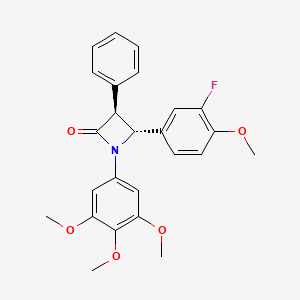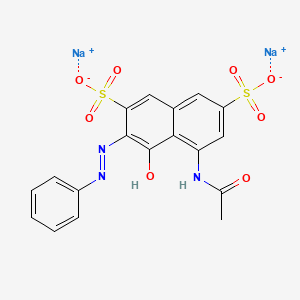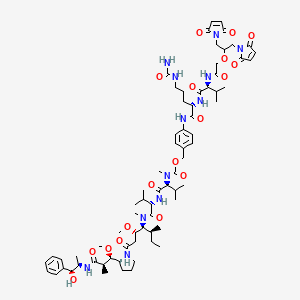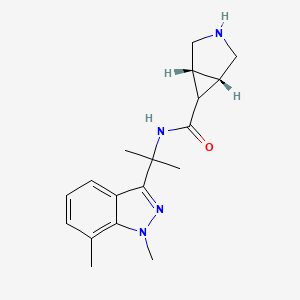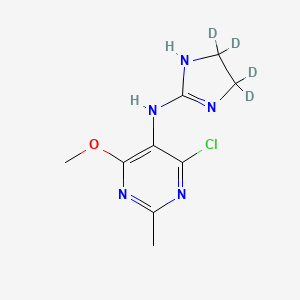
Moxonidine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moxonidine-d4 is a deuterium-labeled analog of moxonidine, a new-generation centrally acting antihypertensive drug. Moxonidine is primarily used to treat mild to moderate essential hypertension, especially in cases where other antihypertensive agents such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not appropriate or effective . This compound is used in analytical method development, method validation, and quality control applications for the commercial production of moxonidine .
準備方法
The synthesis of Moxonidine-d4 involves the incorporation of deuterium atoms into the moxonidine molecule. The chemical name of this compound is 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-6-methoxy-2-methylpyrimidin-5-amine . The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired deuterium labeling. Industrial production methods for this compound are similar to those used for moxonidine, with additional steps to introduce deuterium atoms .
化学反応の分析
Moxonidine-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reactions with halogenating agents . The major products formed from these reactions include dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine .
科学的研究の応用
Moxonidine-d4 is widely used in scientific research for various applications, including:
作用機序
Moxonidine-d4 exerts its effects by acting as a selective agonist at the imidazoline receptor subtype 1 (I1) and alpha-2-adrenergic receptors . These receptors are located in the rostral ventrolateral medulla of the central nervous system, where they regulate sympathetic nervous system activity. By binding to these receptors, this compound decreases sympathetic outflow, leading to a reduction in blood pressure . Additionally, this compound may promote sodium excretion, improve insulin resistance, and protect against hypertensive target organ damage .
類似化合物との比較
Moxonidine-d4 is similar to other centrally acting antihypertensive agents, such as clonidine and rilmenidine. it has a higher selectivity for the imidazoline I1 receptor compared to clonidine, which binds to both imidazoline and alpha-2-adrenergic receptors with near equal affinity . This higher selectivity results in fewer side effects related to alpha-2-adrenergic receptor activation, such as sedation and dry mouth . Other similar compounds include guanabenz and methyldopa, which also act on central nervous system receptors to reduce blood pressure .
特性
分子式 |
C9H12ClN5O |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
4-chloro-6-methoxy-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i3D2,4D2 |
InChIキー |
WPNJAUFVNXKLIM-KHORGVISSA-N |
異性体SMILES |
[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC)([2H])[2H])[2H] |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
